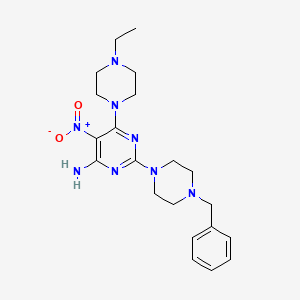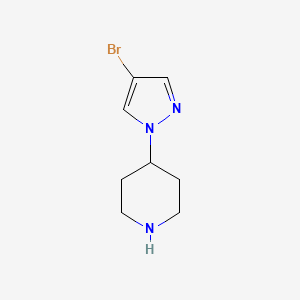
5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
The synthesis of pyrazole compounds like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The crude product can be separated by silica gel column chromatography with petroleum ether-ethyl acetate .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds are synthesized through various chemical reactions. These include silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid appears as white to cream or pale yellow crystals or powder .Applications De Recherche Scientifique
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including structures similar to 5-carbamoyl-1-methyl-1H-pyrazole-3-carboxylic acid, are significant in medicinal chemistry due to their wide range of biological activities. These compounds serve as scaffold structures in heterocyclic compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively studied, providing a foundation for further research in medicinal chemistry (Cetin, 2020).
Advanced Synthetic Applications
The compound's framework has been utilized in advanced synthetic applications, leading to the creation of various heterocyclic compounds. For example, derivatives of pyrazoline, which can be related to pyrazole carboxylic acids, have been explored for their potential in creating diverse heterocycles and dyes. Such research underscores the compound's role in facilitating innovative transformations and the synthesis of versatile compounds (Gomaa & Ali, 2020).
Contribution to Anticancer Agents Development
Knoevenagel condensation, involving carboxylic acids, has been pivotal in developing anticancer agents. This reaction strategy has generated a plethora of biologically active molecules, showcasing the crucial role of carboxylic acid derivatives in creating compounds with significant anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
Pyrazolines in Therapeutic Applications
Pyrazoline derivatives, closely related to pyrazole carboxylic acids, have been identified for their prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities. This highlights the compound's significance in drug discovery and the potential for developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Exploration of Heterocyclic Chemistry
In the realm of heterocyclic chemistry, pyrazole-based compounds are considered crucial due to their basic and unsaturated nature, facilitating various biological and pharmacological properties. Research in this area continues to unveil the vast potential of these compounds, underscoring their importance in medicinal chemistry and beyond (Bhattacharya et al., 2022).
Mécanisme D'action
Target of Action
A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective inhibitor of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
If we consider the similar compound, 3-methylpyrazole-5-carboxylic acid, it acts by inhibiting the activity of dao . This inhibition prevents the oxidation of D-amino acids, thereby affecting the levels of these amino acids in the body .
Biochemical Pathways
The inhibition of dao by similar compounds can affect the metabolism of d-amino acids . This could potentially impact various biochemical pathways where these amino acids play a role.
Result of Action
The inhibition of dao by similar compounds can protect cells from oxidative stress induced by d-serine .
Safety and Hazards
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propriétés
IUPAC Name |
5-carbamoyl-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-9-4(5(7)10)2-3(8-9)6(11)12/h2H,1H3,(H2,7,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEHKAOXBXVXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

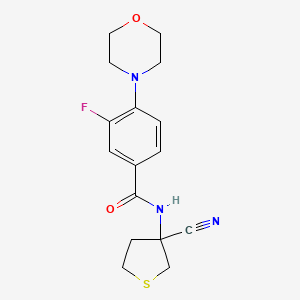
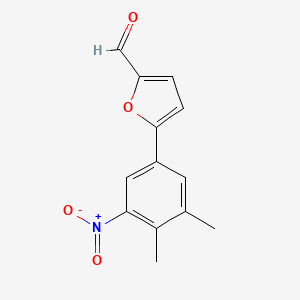
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
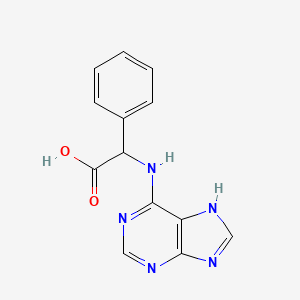
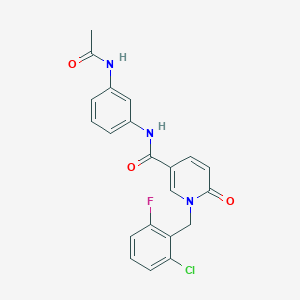
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2626499.png)
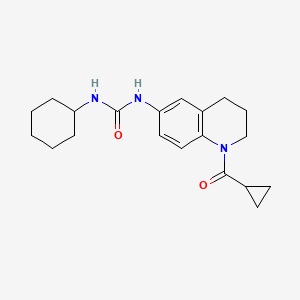
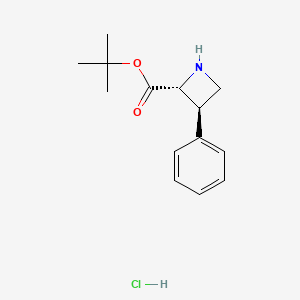
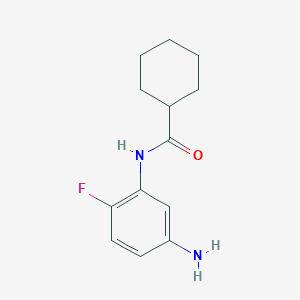
![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
